1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one
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Overview
Description
1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C12H13ClN2O2S and a molecular weight of 284.76 g/mol . This compound is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and a pyrazolone ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the intermediate: The reaction begins with the preparation of the intermediate compound, which involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate.
Cyclization: The intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazolone ring.
Acetylation: The final step involves the acetylation of the pyrazolone ring with acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit certain enzymes involved in disease pathways.
Modulating receptors: It can bind to and modulate the activity of specific receptors.
Interfering with cellular processes: It can disrupt cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-{2-[(4-bromobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one: Similar structure but with a bromine atom instead of chlorine.
1-{2-[(4-methylbenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]acetyl]pyrazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-10-3-1-9(2-4-10)7-18-8-12(17)15-6-5-11(16)14-15/h1-4H,5-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMLLZBMUSAXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)CSCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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